molecular formula C22H44O2 B043943 Behenic acid CAS No. 112-85-6

Behenic acid

Cat. No.: B043943
CAS No.: 112-85-6
M. Wt: 340.6 g/mol
InChI Key: UKMSUNONTOPOIO-UHFFFAOYSA-N
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Description

It is a white solid at room temperature and is commonly found in various natural sources such as moringa oil, peanut oil, and rapeseed oil . Docosanoic acid is widely used in the cosmetic and pharmaceutical industries due to its emollient properties.

Mechanism of Action

Target of Action

Docosanoic acid, also known as behenic acid, is a long-chain saturated fatty acid . It primarily targets the Peroxisome proliferator-activated receptors (PPARs) , which are nuclear hormone receptors . PPARs play crucial roles in the regulation of cellular differentiation, development, metabolism (carbohydrate, lipid, protein), and tumorigenesis of higher organisms .

Mode of Action

Instead, it appears to interfere with the fusion of the HSV envelope and host cell membranes, thereby preventing HSV entry into host cells and subsequent viral replication . This interaction with its targets results in the inhibition of the virus’s ability to infect host cells .

Biochemical Pathways

It is known that docosanoic acid can influence the signaling pathways of ppars . PPARs regulate gene expression by binding to specific response elements within the promoter region of target genes. The activation of these receptors modulates the transcription of numerous genes involved in various biological processes, including lipid metabolism and inflammation .

Pharmacokinetics

It is known that docosanoic acid is a component of certain lipid-based drug delivery systems, such as nanostructured lipid carriers (nlcs) . These systems can enhance the bioavailability of drugs by improving their solubility and stability, and by facilitating their transport across biological barriers .

Result of Action

The primary result of docosanoic acid’s action is the prevention of HSV entry into host cells, which inhibits subsequent viral replication . This can help to reduce the severity and duration of HSV infections .

Action Environment

The action of docosanoic acid can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by the presence of other compounds in the environment. Docosanoic acid is inherently biodegradable and is likely to be easily degraded in air by the reaction with photochemically produced OH radical . Therefore, its action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other substances in the environment .

Biochemical Analysis

Biochemical Properties

Docosanoic acid is a part of the metabolism of twenty-two-carbon fatty acids, especially the omega-3 fatty acid, docosahexaenoic acid (DHA) by lipoxygenase, cyclooxygenase, and cytochrome P450 enzymes . The nature of these interactions involves the enzymatic conversion of docosanoic acid into various metabolites, which play crucial roles in biochemical reactions .

Cellular Effects

Docosanoic acid has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been demonstrated that docosanoic acid conjugation to small interfering RNAs (siRNAs) enables efficient and sustainable gene silencing in both skeletal and cardiac muscles after systemic injection . This indicates that docosanoic acid can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of docosanoic acid involves its interactions with various biomolecules. For instance, it is metabolized by lipoxygenase, cyclooxygenase, and cytochrome P450 enzymes to produce docosanoids . These docosanoids can bind to specific receptors on cells, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

The effects of docosanoic acid can change over time in laboratory settings. For example, docosanoic acid conjugation to siRNAs has been shown to enable gene silencing that is sustainable for over a month . This suggests that docosanoic acid has a long-term effect on cellular function in both in vitro and in vivo studies .

Metabolic Pathways

Docosanoic acid is involved in the metabolism of twenty-two-carbon fatty acids . This metabolic pathway involves the action of lipoxygenase, cyclooxygenase, and cytochrome P450 enzymes . The interaction of docosanoic acid with these enzymes can lead to changes in metabolic flux or metabolite levels .

Preparation Methods

Docosanoic acid can be synthesized through several methods. One common synthetic route involves the hydrogenation of erucic acid, which is a monounsaturated omega-9 fatty acid. The hydrogenation process converts the double bond in erucic acid to a single bond, resulting in the formation of docosanoic acid .

In industrial production, docosanoic acid is often obtained from natural sources such as moringa oil and peanut oil. The extraction process typically involves the use of solvents to separate the fatty acids from the oil, followed by purification steps such as crystallization or distillation .

Chemical Reactions Analysis

Docosanoic acid undergoes various chemical reactions, including oxidation, reduction, and esterification.

    Oxidation: Docosanoic acid can be oxidized to form docosanoic acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The reduction of docosanoic acid typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Esterification: Docosanoic acid can react with alcohols in the presence of acid catalysts to form esters.

Scientific Research Applications

Docosanoic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Docosanoic acid is similar to other long-chain saturated fatty acids such as stearic acid (C₁₈H₃₆O₂) and palmitic acid (C₁₆H₃₂O₂). docosanoic acid has a longer carbon chain, which imparts unique properties such as higher melting point and greater hydrophobicity .

    Stearic Acid: Stearic acid has an 18-carbon chain and is commonly found in animal fats and cocoa butter. It is used in the production of soaps, cosmetics, and candles.

    Palmitic Acid: Palmitic acid has a 16-carbon chain and is widely found in palm oil and dairy products.

Docosanoic acid’s longer carbon chain makes it more suitable for applications requiring higher melting points and greater hydrophobicity, such as in lubricants and industrial coatings .

Properties

IUPAC Name

docosanoic acid
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InChI

InChI=1S/C22H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h2-21H2,1H3,(H,23,24)
Source PubChem
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InChI Key

UKMSUNONTOPOIO-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)O
Source PubChem
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Molecular Formula

C22H44O2
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Related CAS

16529-65-0 (zinc salt), 18990-72-2 (aluminum salt), 20259-31-8 (iron(+3) salt), 2489-05-6 (silver(+1) salt), 2636-16-0 (barium salt), 34303-23-6 (cadmium salt), 4499-91-6 (lithium salt), 5331-77-1 (hydrochloride salt), 7211-53-2 (potassium salt)
Record name Docosanoic acid
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DSSTOX Substance ID

DTXSID3026930
Record name Docosanoic acid
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Molecular Weight

340.6 g/mol
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Physical Description

Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, White to cream or yellow solid; [CHEMINFO] White crystalline powder; [MSDSonline], Solid
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Boiling Point

306 °C at 60 mm Hg
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Solubility

0.102 g are sol in 100 g of 90% ethanol at 17 °C;0.218 g are sol in 100 ml of 91.5% ethanol at 25 °C; 0.116 g are sol in 100 ml of 86.2% ethanol at 25 °C; 0.011 g are sol in 100 ml of 63.07% ethanol at 25 °C; 0.1922 g are sol in 100 g of ether at 16 °C, Slightly soluble in water, ethanol, ethyl ether, In water, 160 mg/L, temp not specified, 1.6e-05 mg/mL
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Density

0.8221 at 100 °C/4 °C
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Vapor Pressure

0.00000007 [mmHg]
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Impurities

(C14-C20) fatty acids ca. 11 %; C24 fatty acid ca. 2 %
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Color/Form

Waxy solid, Needles

CAS No.

112-85-6
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Record name BEHENIC ACID
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Melting Point

79.95 °C, 81 °C
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Record name Behenic acid
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Synthesis routes and methods I

Procedure details

Behenic acid manufactured by Henkel Co. (trade name: Edenor C22-85R) in an amount of 100 kg was admixed with 1200 kg of isopropyl alcohol, and dissolved at 50° C. The mixture was filtrated through a 10 μm filter, and cooled to 30° C. to allow recrystallization. Cooling speed for the recrystallization was controlled to be 3° C./hour. The resulting crystal was subjected to centrifugal filtration, and washing was performed with 100 kg of isopropyl alcohol. Thereafter, the crystal was dried. The resulting crystal was esterified, and subjected to GC-FID analysis to give the results of the content of behenic acid being 96 mol %, lignoceric acid 2 mol %, and arachidic acid 2 mol %. In addition, erucic acid was included at 0.001 mol %.
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Synthesis routes and methods II

Procedure details

A polymer dispersion of carboxylic acid silver salts - carboxylic acids - silver bromide (Composition H - 5) was produced in the same manner as in Example 1 except that a mixture of 272 g of behenic acid and 82 g of an equimolar mixture of C24H49COOH, C26H53COOH and C28H57COOH was used instead of the mixture of 272 g of behenic acid and 82 g of C26H53COOH.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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